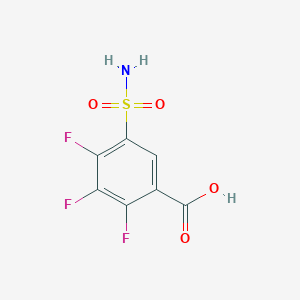

2,3,4-Trifluoro-5-sulfamoylbenzoic acid

Description

Contextualization within Fluorinated Organic Acids

Fluorinated organic acids are a class of compounds that have garnered considerable attention in scientific research. The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties. umn.edu Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. umn.edu

The trifluorinated phenyl ring in 2,3,4-Trifluoro-5-sulfamoylbenzoic acid is a key feature. The electron-withdrawing nature of the three fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group. This enhanced acidity can be a crucial factor in the compound's reactivity and its interactions with other molecules. The specific substitution pattern of the fluorine atoms (at positions 2, 3, and 4) creates a unique electronic environment on the aromatic ring, which can direct further chemical modifications and influence its biological activity.

Significance of Sulfamoyl and Carboxylic Acid Functionalities in Academic Studies

The sulfamoyl group (-SO₂NH₂) is a well-known pharmacophore in medicinal chemistry. It is a key component in a variety of drugs, including diuretics, anticonvulsants, and antibacterial agents. The sulfamoyl moiety can act as a hydrogen bond donor and acceptor, enabling it to interact with biological macromolecules such as enzymes and receptors. Furthermore, it is often used as a bioisostere for a carboxylic acid group, offering similar functionality with different physicochemical properties.

The carboxylic acid group (-COOH) is another fundamental functional group in organic chemistry and drug design. It can participate in a variety of chemical reactions and is crucial for forming salts, esters, and amides. In a biological context, the carboxyl group can form strong ionic and hydrogen bonds with active sites of proteins, contributing to the binding affinity of a drug molecule. The combination of both a sulfamoyl and a carboxylic acid group on the same aromatic ring, as seen in this compound, presents a molecule with multiple points of interaction, making it a versatile scaffold for further chemical exploration.

Overview of Research Trajectories for this compound

Given the lack of direct published research on this compound, its potential research trajectories can be inferred from studies on analogous compounds. A plausible area of investigation for this compound is in the development of novel therapeutic agents. For instance, other fluorinated sulfamoylbenzoic acids have been explored as inhibitors of various enzymes.

A logical synthetic approach to this compound would likely start from 2,3,4-trifluorobenzoic acid. This precursor could undergo nitration to introduce a nitro group at the 5-position, forming 2,3,4-trifluoro-5-nitrobenzoic acid. Subsequent reduction of the nitro group to an amine, followed by a reaction with a sulfonating agent, would yield the desired sulfamoyl derivative.

Future research on this compound could focus on several key areas:

Synthesis and Characterization: Developing an efficient and scalable synthesis for the compound and fully characterizing its physical and chemical properties.

Medicinal Chemistry: Investigating its potential as a lead compound for the development of new drugs, particularly targeting enzymes that are known to interact with sulfamoyl-containing molecules.

Materials Science: Exploring its use as a monomer or building block for the creation of novel polymers with unique thermal and electronic properties.

The following table provides a summary of related compounds and their known applications, which can serve as a basis for predicting the potential of this compound.

| Compound Name | Key Features | Known or Potential Applications |

| 2-Fluoro-5-sulfamoylbenzoic acid | Single fluorine atom, sulfamoyl and carboxylic acid groups | Investigated as a potential enzyme inhibitor. |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | Two chlorine atoms, sulfamoyl and carboxylic acid groups | Used as an intermediate in the synthesis of diuretics. |

| 2,3,4-Trifluorobenzoic acid | Trifluorinated ring, carboxylic acid group | A common starting material in the synthesis of fluorinated compounds. |

| 4-Sulfamoylbenzoic acid | Sulfamoyl and carboxylic acid groups | Used in the synthesis of various biologically active molecules. |

The unique combination of a trifluorinated ring with both sulfamoyl and carboxylic acid functionalities positions this compound as a compound with considerable potential for future scientific discovery.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4S/c8-4-2(7(12)13)1-3(16(11,14)15)5(9)6(4)10/h1H,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNGJNHKOKJXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090303-92-5 | |

| Record name | 2,3,4-trifluoro-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid

Historical Development of Synthetic Approaches to 2,3,4-Trifluoro-5-sulfamoylbenzoic Acid

While specific historical records detailing the first synthesis of this compound are not extensively documented in readily available literature, the development of its synthetic route can be inferred from the broader history of aromatic chemistry. Early approaches to polysubstituted aromatic compounds were often linear, involving the stepwise modification of a simple benzene-derived starting material.

Modern Convergent and Divergent Synthesis Strategies for this compound

Modern organic synthesis favors strategies that offer greater efficiency and flexibility, such as convergent and divergent approaches.

A plausible modern synthesis of this compound is a linear sequence starting from the readily available precursor, 2,3,4-trifluorobenzoic acid. This approach focuses on the regioselective functionalization of this key intermediate.

The substitution pattern of 2,3,4-trifluorobenzoic acid dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions. The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho-, para-directing deactivators. The combined electronic effects of these substituents direct incoming electrophiles to the 5-position of the benzene (B151609) ring. This inherent regioselectivity is a cornerstone of the modern synthetic route.

In the context of synthesizing this compound, the most efficient strategy involves starting with a precursor that already contains the trifluorinated benzene ring, namely 2,3,4-trifluorobenzoic acid. This circumvents the need for potentially challenging and hazardous fluorination steps on a more substituted ring system. The synthesis of various fluorinated aromatic compounds often utilizes precursor molecules that can be sourced commercially.

The introduction of the sulfamoyl group at the 5-position of the 2,3,4-trifluorobenzoic acid core is a critical transformation. A common and effective method for this is a two-step sequence:

Chlorosulfonation: The 2,3,4-trifluorobenzoic acid is reacted with chlorosulfonic acid. The strong electrophilicity of the sulfur trioxide-like species in chlorosulfonic acid, combined with the directing effects of the existing substituents, leads to the regioselective introduction of a chlorosulfonyl group (-SO₂Cl) at the 5-position, yielding 5-(chlorosulfonyl)-2,3,4-trifluorobenzoic acid.

Amination: The resulting sulfonyl chloride is then treated with an amine source, typically ammonia or an ammonium salt, to displace the chloride and form the sulfonamide. This reaction is generally efficient and provides the target this compound.

Optimization of this two-step process involves controlling reaction conditions such as temperature and reaction time to maximize yield and minimize side reactions.

Precursor Molecules and Starting Materials for this compound Synthesis

The primary precursor for the synthesis of this compound is 2,3,4-trifluorobenzoic acid.

2,3,4-Trifluorobenzoic acid is a key starting material and is commercially available. Its synthesis is a topic of interest in organofluorine chemistry. While multiple routes can be envisaged, they often start from more heavily fluorinated or differentially substituted benzene derivatives. For instance, the selective decarboxylation of a tetrafluorophthalic acid could be a potential route.

The derivatization of fluorinated benzoic acids is a broad field. For example, 2,3,4-trifluorobenzoic acid can undergo nitration to form 2,3,4-Trifluoro-5-nitrobenzoic acid, another important intermediate in organic synthesis. It can also be halogenated at the 5-position to produce compounds like 2,3,4-trifluoro-5-bromobenzoic acid.

Below is a table summarizing a key reaction in the synthesis of a precursor to the target molecule.

| Reactant | Reagent | Product |

| 2,3,4-Trifluorobenzoic acid | Chlorosulfonic acid | 5-(chlorosulfonyl)-2,3,4-trifluorobenzoic acid |

This intermediate, 5-(chlorosulfonyl)-2,3,4-trifluorobenzoic acid, is then readily converted to the final product by amination.

Sulfonamide Precursors and Their Preparation

The synthesis of this compound fundamentally relies on the preparation of a key intermediate, 2,3,4-trifluoro-5-(chlorosulfonyl)benzoic acid. This precursor is typically synthesized from 2,3,4-trifluorobenzoic acid. The common strategy involves the direct chlorosulfonation of the aromatic ring.

The established method for analogous compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, involves reacting the corresponding dichlorobenzoic acid with chlorosulfonic acid google.compatsnap.com. By analogy, 2,3,4-trifluorobenzoic acid is treated with an excess of chlorosulfonic acid to introduce the chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The reaction's regioselectivity is directed by the existing substituents on the ring.

Once the sulfonyl chloride intermediate is formed, the subsequent step is ammonolysis, which converts the chlorosulfonyl group into the desired sulfamoyl group (-SO₂NH₂). This is typically achieved by reacting the 2,3,4-trifluoro-5-(chlorosulfonyl)benzoic acid with an aqueous ammonia solution google.comprepchem.com. The reaction is generally carried out at low temperatures, such as 0°C, to control the reactivity of ammonia and minimize side reactions prepchem.com. The resulting this compound is then typically isolated through acidification of the reaction mixture, which precipitates the product google.com.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into applying green chemistry principles to the synthesis of complex molecules like this compound. Key areas of focus include the development of environmentally benign catalysts and the optimization of solvent selection to reduce waste and improve safety.

Catalyst Development for Environmentally Benign Synthesis

Catalysts play a crucial role in enhancing reaction efficiency, reducing energy consumption, and minimizing byproduct formation in the synthesis of the precursors for this compound.

In the chlorosulfonation step, while the reaction can proceed without a catalyst, certain additives can improve yield and selectivity. For the synthesis of the related 2,4-dichloro-5-sulfamoylbenzoic acid, sodium sulfate has been employed as a catalyst. It is suggested that increasing the sulfate ion concentration in the reaction medium helps to prevent side reactions google.com.

Another critical reaction in precursor synthesis is the conversion of a carboxylic acid to an acyl chloride, a common step for creating reactive intermediates. In the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from the corresponding benzoic acid, N,N-dimethylformamide (DMF) has been shown to be an effective catalyst when using triphosgene as the chlorinating agent asianpubs.org. This method is considered milder and safer than using highly toxic phosgene gas asianpubs.org.

Table 1: Catalysts in the Synthesis of Precursors for this compound

| Reaction Step | Precursor | Catalyst | Function | Reference |

|---|---|---|---|---|

| Sulfonation | 2,4-dichlorobenzoic acid | Sodium sulfate | Prevents side reactions | google.com |

| Decarboxylation | Tetrafluorophthalic acid | Tri-n-butylammonium trifluoromethanesulfonate | Selective decarboxylation | google.com |

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a cornerstone of green chemistry, impacting process safety, environmental footprint, and the ease of product purification. Efforts in synthesizing fluorinated and sulfonated benzoic acids have explored various solvents to replace more hazardous options.

Historically, solvents like dimethyl sulfoxide (DMSO) have been used in sulfonation reactions. However, due to its low boiling point and tendency to oxidize and generate byproducts, alternatives are sought google.com. N-methyl-2-pyrrolidone (NMP) has been proposed as a greener alternative due to its higher boiling point and greater stability, which can lead to cleaner reactions and higher yields google.com.

For the conversion of carboxylic acids to acyl chlorides, solvents such as 1,2-dichloroethane and chlorobenzene have demonstrated high efficacy asianpubs.org. The selection between these is often based on factors like solubility of the starting material and the desired reaction temperature asianpubs.org.

A significant advancement in green synthesis is the use of water as a reaction medium. A facile and eco-friendly method for preparing sulfonamide derivatives has been reported where the reaction between a sulfonyl chloride and an amino acid is carried out in water, using sodium carbonate as an acid scavenger. This approach offers excellent yields and purities while avoiding volatile organic solvents mdpi.com. Applying a similar aqueous system to the ammonolysis of 2,3,4-trifluoro-5-(chlorosulfonyl)benzoic acid could represent a substantial improvement in the environmental performance of the synthesis.

Table 2: Solvent Options in the Synthesis of this compound and its Precursors

| Reaction Step | Solvent | Rationale / Properties | Reference |

|---|---|---|---|

| Sulfonation | N-methyl-2-pyrrolidone (NMP) | Higher boiling point and more stable than DMSO, reduces byproducts. | google.com |

| Acyl Chlorination | 1,2-Dichloroethane, Chlorobenzene | Good solubility for reactants, allows for higher reaction temperatures. | asianpubs.org |

| Ammonolysis / Sulfonamide formation | Water | Eco-friendly, high yield, simplifies workup. | mdpi.com |

Derivatization and Analog Synthesis of 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing esterification and amidation to yield a wide range of derivatives. These reactions are fundamental for creating prodrugs, modulating solubility and cell permeability, and introducing new functional groups for further conjugation. nih.govebrary.net

Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the acid with an alcohol under acidic conditions, typically using a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com To drive the equilibrium towards the product ester, a large excess of the alcohol is often used as the solvent, and water is removed as it is formed, for instance with a Dean-Stark apparatus. masterorganicchemistry.comcerritos.edu

Alternative methods employ coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) facilitate ester formation under milder conditions, which is beneficial for sensitive substrates. organic-chemistry.org For example, a wide array of carboxylic acids can be esterified with primary alcohols using EDCI in a mixed aqueous-organic solvent system. organic-chemistry.org

Table 1: Representative Esterification Conditions

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Excess R'-OH, catalytic H₂SO₄ or HCl, reflux | Equilibrium-driven; suitable for simple alcohols. | masterorganicchemistry.comcerritos.edu |

| Carbodiimide Coupling | R'-OH, EDCI or DCC, DMAP (catalyst), CH₂Cl₂ or DMF, room temp. | Mild conditions; suitable for complex or sensitive alcohols. | organic-chemistry.org |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂, reflux 2. R'-OH, base (e.g., pyridine, Et₃N) | Highly reactive intermediate; not suitable for acid-sensitive substrates. | google.com |

Amidation: Amidation of the carboxylic acid group is a key strategy for building complex molecules and is central to the synthesis of many biologically active compounds. Similar to esterification, the carboxylic acid can be activated prior to reaction with a primary or secondary amine. The most common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then reacted with the desired amine in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. google.com

Direct amidation methods that avoid the preparation of harsh intermediates are also widely used. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions. researchgate.net Furthermore, certain Lewis acids, such as titanium tetrafluoride (TiF₄) and niobium(V) oxide (Nb₂O₅), have been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures. researchgate.netresearchgate.net

N-Substitution and Derivatization of the Sulfamoyl Group

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides (e.g., bromides, iodides) in the presence of a base. nih.gov For instance, the synthesis of sulfamoyl benzoic acid analogues has been achieved by reacting a 2-sulfamoylbenzoic acid ethyl ester with different bromoalkyl compounds using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This approach allows for the introduction of linear, branched, or cyclic alkyl chains.

N-Arylation: The introduction of aryl groups on the sulfonamide nitrogen typically requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). However, transition-metal-free methods have also been developed. One such method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which generates a highly reactive aryne intermediate that is trapped by the sulfonamide nucleophile. nih.gov This allows for the synthesis of N-aryl and N,N-diaryl sulfonamides under mild conditions. nih.gov

Table 2: Methods for N-Substitution of Sulfonamides

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), K₂CO₃, DMF | N-alkyl or N,N-dialkyl sulfonamides | nih.govnih.gov |

| N-Arylation (Metal-Free) | o-silylaryl triflate, CsF, THF or MeCN | N-aryl or N,N-diaryl sulfonamides | nih.gov |

| Buchwald-Hartwig Amination | Aryl halide, Pd or Cu catalyst, ligand, base | N-aryl sulfonamides | ibs.re.kr |

Halogenation and Further Functionalization of the Trifluorobenzene Ring

The heavily fluorinated benzene (B151609) ring of 2,3,4-Trifluoro-5-sulfamoylbenzoic acid is highly electron-deficient. This electronic nature makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org

The combined electron-withdrawing effects of the three fluorine atoms, the carboxylic acid, and the sulfamoyl group strongly activate the ring for SₙAr. The most likely position for nucleophilic attack is the carbon atom at the 6-position, which is para to the sulfamoyl group and ortho to a fluorine atom. Nucleophiles such as alkoxides, thiolates, and amines can displace one of the fluorine atoms, typically the one at the C-4 or C-6 position, which is activated by the ortho/para sulfamoyl group. libretexts.orglibretexts.org The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org Fluorine is often a good leaving group in SₙAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic. youtube.com

Further functionalization via electrophilic substitution, such as nitration or additional halogenation, is challenging due to the deactivated nature of the ring. Such reactions would require harsh conditions and may result in low yields or complex product mixtures. masterorganicchemistry.com For example, nitration of a related 2-chloro-4-fluorobenzoic acid requires a mixture of oleum (B3057394) and concentrated nitric acid. patsnap.com

Synthesis of Prodrug Analogs and Covalent Modifiers from this compound

The core structure of this compound is well-suited for conversion into prodrugs to improve pharmacokinetic properties or into covalent modifiers for targeted inhibition.

Prodrug Analogs: Prodrugs are inactive precursors that are converted into the active drug in vivo. nih.gov For this scaffold, two main strategies are applicable:

Ester Prodrugs: The carboxylic acid can be masked as an ester. ebrary.net These esters can be designed to be hydrolyzed by esterase enzymes in the blood or specific tissues, releasing the active carboxylic acid. This approach can improve oral bioavailability by increasing lipophilicity and masking the polar acid group. ebrary.net

Sulfonamide Prodrugs: The sulfonamide N-H bond can be acylated or otherwise modified. researchgate.net For example, N-acyl sulfonamides can serve as prodrugs that are enzymatically or chemically cleaved to release the parent sulfonamide. acs.org These modifications can also enhance solubility or membrane permeability.

Covalent Modifiers: Targeted covalent inhibitors (TCIs) are designed to form a permanent bond with their protein target, leading to potent and durable inhibition. wikipedia.org The this compound scaffold can be derivatized to include a weakly electrophilic "warhead" that can react with a nucleophilic amino acid residue (like cysteine or lysine) in the target's binding site. mdpi.com

To create a covalent modifier, one of the functional groups would be appended with a reactive moiety. For example, an acrylamide (B121943) or chloroacetamide group could be attached via an amide bond to the carboxylic acid or as an N-substituent on the sulfamoyl group. Upon non-covalent binding to the target protein, this warhead would be positioned to react with a nearby nucleophile, forming a covalent adduct. nih.gov

Stereoselective Synthesis of Chiral Analogs (If Applicable to Derivatives)

Chirality can be introduced into derivatives of this compound to explore the three-dimensional binding requirements of a biological target. While the parent molecule is achiral, its derivatives can be made chiral through several common strategies:

Use of Chiral Building Blocks: The most direct method is to react the carboxylic acid with a chiral alcohol or a chiral amine in an amidation reaction. This forms a diastereomeric mixture if the building block is not enantiopure, or a single enantiomer if an enantiopure reactant is used. Similarly, the sulfamoyl group can be derivatized with chiral substituents.

Asymmetric Synthesis: If a derivative contains a prochiral center, asymmetric synthesis methods can be employed. For instance, if an alkyl side chain containing a ketone is introduced, it could be asymmetrically reduced to a chiral alcohol. If a derivative contains a sulfide, it could be asymmetrically oxidized to a chiral sulfoxide.

Introduction of Chiral Centers on Side Chains: Side chains attached to the sulfamoyl nitrogen or ester/amide portion can be synthesized to contain stereocenters. For example, methods for the asymmetric synthesis of β-chiral sulfones could be adapted to create derivatives with specific stereochemistry. nih.gov The synthesis of chiral compounds containing trifluoromethyl groups is an active area of research, with methods available for creating stereocenters adjacent to this moiety. nih.gov

Linker Chemistry for Conjugation Studies Involving this compound Scaffolds

For applications in chemical biology or for creating targeted drug delivery systems like antibody-drug conjugates (ADCs), the this compound scaffold can be attached to a linker. researchgate.net Linkers are molecular chains that connect the core molecule to another entity, such as a protein, a fluorescent dye, or a solid support. nih.gov

The carboxylic acid and sulfamoyl groups are convenient attachment points for linkers.

Attachment at the Carboxylic Acid: The carboxyl group can form a stable amide bond with an amino-functionalized linker. The linker itself can contain various functionalities, such as polyethylene (B3416737) glycol (PEG) chains to improve solubility, or a terminal group like an alkyne or azide (B81097) for click chemistry reactions. nih.gov

Attachment at the Sulfamoyl Group: The sulfonamide nitrogen can be functionalized with a linker, typically one bearing an alkyl halide that can react under basic conditions.

The choice of linker depends on the application. Cleavable linkers are designed to release the molecule under specific conditions (e.g., acidic pH in endosomes, or in the presence of specific enzymes), while non-cleavable linkers provide a permanent connection. ub.edu

Mechanistic and Biochemical Interaction Studies of 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid and Its Derivatives in Vitro/theoretical

Enzyme Inhibition Kinetics and Mechanisms (In Vitro Systems)

Sulfonamide-containing molecules are a well-established class of enzyme inhibitors, with human carbonic anhydrases (CAs) being a primary target. acs.orgresearchgate.netnih.gov The inhibition mechanism typically involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. acs.orgnih.govnih.gov

The most probable enzymatic targets for 2,3,4-Trifluoro-5-sulfamoylbenzoic acid are the various isoforms of carbonic anhydrase. wikipedia.orgnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.orgbrandeis.edunih.gov The active site of human CAs features a conserved zinc ion coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov

Inhibitors like this compound are expected to interact with the active site through the following key interactions:

Coordination with Zinc: The primary interaction involves the deprotonated nitrogen atom of the sulfamoyl group forming a coordination bond with the Zn²⁺ ion, displacing the bound water/hydroxide. acs.org

Hydrogen Bonding: The sulfonamide group also forms hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), further stabilizing the enzyme-inhibitor complex. acs.org

Hydrophobic Interactions: The aromatic ring of the inhibitor can engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity, such as Phe131, Leu198, and Pro202 in CA II. nih.gov The trifluoro substitutions on the benzoic acid ring would modulate these interactions.

Table 1: Key Amino Acid Residues in the Active Site of Human Carbonic Anhydrase II Involved in Inhibitor Binding

| Residue | Role in Binding |

|---|---|

| His94, His96, His119 | Coordination with the active site zinc ion |

| Thr199 | Hydrogen bonding with the sulfonamide group |

| Glu106 | Gate-keeping residue, influencing access to the active site |

The inhibition of carbonic anhydrase by sulfonamides can exhibit different kinetic patterns. Primary sulfonamides typically act as non-competitive inhibitors with respect to the CO₂ substrate. nih.gov This is because the inhibitor and the substrate bind to different sites; the inhibitor binds to the zinc ion, while CO₂ binds to a hydrophobic pocket in proximity to the zinc-bound hydroxide.

However, some N-substituted sulfonamides have been reported to act as competitive inhibitors . nih.gov The specific inhibition pattern of this compound would need to be determined experimentally through kinetic assays, such as Michaelis-Menten kinetics, and visualized using Lineweaver-Burk plots.

Table 2: Theoretical Enzyme Inhibition Kinetic Parameters for a Hypothetical Inhibitor

| Inhibition Type | Apparent Vmax | Apparent Km |

|---|---|---|

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

The incorporation of fluorine atoms into a ligand can significantly modulate its physicochemical properties and binding affinity. nih.govtandfonline.com In the context of this compound, the three fluorine atoms are expected to have several effects:

Increased Acidity: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the sulfonamide group, favoring its deprotonation at physiological pH and enhancing its ability to bind to the zinc ion. tandfonline.comresearchgate.net

Modulation of Hydrophobicity: Fluorine substitution can alter the hydrophobicity of the aromatic ring, influencing its interactions with the hydrophobic regions of the active site. acs.org

Electrostatic Interactions: The polarized C-F bonds can participate in favorable electrostatic interactions, such as dipole-dipole and dipole-quadrupole interactions, with protein residues. acs.orgbrandeis.edu Studies on fluorinated N-(4-Sulfamylbenzoyl)benzylamine derivatives have shown that fluorine substitutions can lead to a surprising shift of the fluoroaromatic ring closer to Phe131 in the CAII active site, suggesting complex electrostatic contributions to binding affinity. acs.org The pattern of fluorine substitution is crucial in determining the nature of these interactions. nih.gov

Conformational Effects: Fluorine substitution can influence the preferred conformation of the inhibitor, which can affect its fit within the binding site.

Table 3: Impact of Fluorination on Inhibitor Properties

| Property | Effect of Fluorination |

|---|---|

| Acidity of Sulfonamide | Increased |

| Binding Affinity | Can be enhanced or disrupted depending on placement |

| Metabolic Stability | Generally increased |

Protein-Ligand Binding Studies (Non-Clinical)

To quantify the binding affinity and understand the thermodynamics of the interaction between this compound and its target protein, various biophysical techniques can be employed.

Fluorescence Quenching: This technique can be used to study the binding of a ligand to a protein by monitoring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding. The binding constant (Ka) and the number of binding sites can be determined by analyzing the fluorescence quenching data using the Stern-Volmer equation. nih.goveurekaselect.com In the case of carbonic anhydrase, which contains several tryptophan residues, the binding of an inhibitor can cause a conformational change that leads to quenching of the intrinsic fluorescence. researchgate.netankara.edu.tr

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. From the sensorgram, one can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). acs.org

Table 4: Representative Data from a Hypothetical Fluorescence Quenching Experiment

| [Inhibitor] (μM) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 72 |

| 5 | 50 |

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org This allows for the determination of all the thermodynamic parameters of the interaction in a single experiment:

Binding Affinity (Ka)

Enthalpy Change (ΔH)

Entropy Change (ΔS)

Stoichiometry of Binding (n)

Table 5: Hypothetical Thermodynamic Parameters for Inhibitor Binding to Carbonic Anhydrase Determined by ITC

| Parameter | Value |

|---|---|

| Binding Affinity (Ka) | 1.5 x 10⁸ M⁻¹ |

| Dissociation Constant (KD) | 6.7 nM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | +5.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.1 kcal/mol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(4-Sulfamylbenzoyl)benzylamine |

| Carbon Dioxide |

Receptor Interaction Studies (Cell-Free Systems)

There is currently a lack of specific published research detailing the interaction of this compound with biological receptors in cell-free systems. While it is hypothesized that the sulfamoylbenzoic acid moiety could target various receptors, empirical data from binding assays, such as surface plasmon resonance or isothermal titration calorimetry, are not available in the public domain for this particular compound.

Influence of this compound on Biochemical Pathways (In Vitro)

Detailed studies on the influence of this compound on specific biochemical pathways are not extensively documented.

Modulation of Metabolic Enzymes and Pathways

Specific data on the modulation of metabolic enzymes and pathways by this compound is not present in the available literature. Research on related compounds, such as 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, has shown inhibitory activity against enzymes like α-glucosidase and α-amylase. However, it is crucial to note that these findings cannot be directly extrapolated to the trifluorinated compound due to the significant impact of fluorine substitution on the electronic and steric properties of the molecule, which in turn can alter its biological activity.

Cellular Assay Systems for Mechanistic Elucidation (Excluding Whole Organism/Clinical)

Information regarding the use of specific cellular assay systems to elucidate the mechanism of action of this compound is not available.

Computational and Theoretical Chemistry Investigations of 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. For 2,3,4-Trifluoro-5-sulfamoylbenzoic acid, these methods can elucidate the influence of its electron-withdrawing fluorine and sulfamoyl groups on the aromatic ring, which is critical for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, one can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the presence of three highly electronegative fluorine atoms and a sulfamoyl group (-SO₂NH₂) is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzoic acid. This is because these electron-withdrawing groups pull electron density away from the benzene (B151609) ring. The HOMO-LUMO gap would likely be substantial, suggesting a relatively stable molecule. The HOMO is anticipated to be localized primarily on the π-system of the benzene ring, while the LUMO would likely have significant contributions from the carboxylic acid and sulfamoyl groups, as well as the fluorinated carbon atoms, making these sites susceptible to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges. It is predicted that the fluorine atoms and the oxygen atoms of the carboxyl and sulfamoyl groups would bear significant partial negative charges. Consequently, the sulfur atom, the carboxyl carbon, and the ring carbons attached to the fluorine atoms would exhibit partial positive charges. This charge polarization is critical for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest available electron state; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Correlates with chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | ~ 4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. The energy landscape of this compound is primarily defined by the rotation around two key single bonds: the bond connecting the carboxylic acid group to the benzene ring (C-C) and the bond connecting the sulfamoyl group to the ring (C-S).

Rotation around the C-COOH bond is likely to be hindered by steric interactions between the carboxylic acid's hydroxyl group and the ortho-fluorine atom. The lowest energy conformation is expected to have the carboxylic acid group nearly planar with the benzene ring to maximize π-conjugation, with potential small out-of-plane distortions to alleviate steric strain.

Similarly, the orientation of the sulfamoyl group is subject to rotational barriers. The relative positioning of the S-O and S-N bonds with respect to the plane of the benzene ring will define several local energy minima. The most stable conformers would be those that minimize steric clashes between the sulfamoyl group and the adjacent fluorine atom and benzoic acid moiety. Computational scans of the potential energy surface by systematically rotating these bonds would identify the global minimum energy structure and other low-energy conformers that might be populated at room temperature.

| Conformer | Key Dihedral Angles (C-C-C-O and C-C-S-O) | Predicted Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~0°, ~60° | 0.00 | Carboxylic acid is near-planar with the ring; sulfamoyl group is staggered to minimize steric hindrance. |

| 2 | ~0°, ~180° | 1.5 | Carboxylic acid is near-planar; sulfamoyl group is in an alternative staggered conformation. |

| 3 | ~180°, ~60° | 2.5 | Carboxylic acid hydroxyl group is oriented away from the ortho-fluorine. |

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Computational techniques like molecular docking and molecular dynamics (MD) are indispensable in drug discovery for predicting how a small molecule might bind to a biological target, such as a protein receptor or enzyme.

Molecular docking simulations would place the 3D structure of this compound into the active site of a target protein to predict its preferred binding orientation and affinity. The molecule possesses several functional groups that can act as interaction hotspots. nih.govnih.gov

The carboxylic acid group is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O). If deprotonated to a carboxylate under physiological pH, it can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine. The sulfamoyl group is also a versatile interactant; the -NH₂ moiety can donate hydrogen bonds, while the two oxygen atoms are potent hydrogen bond acceptors. acs.org The sulfamoyl group is a well-known zinc-binding group, making this compound a potential candidate for inhibiting metalloenzymes. The aromatic ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Finally, the fluorine atoms can form non-covalent interactions, including halogen bonds or dipole-dipole interactions with polar regions of the protein. nih.gov

| Functional Group | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Salt Bridge (as -COO⁻) | Arginine, Lysine, Histidine, Serine, Threonine |

| Sulfamoyl (-SO₂NH₂) | Hydrogen Bonding, Metal Coordination | Aspartate, Glutamate, Asparagine, Glutamine, Zn²⁺ ion |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Fluorine Atoms (-F) | Halogen Bonding, Dipole-Dipole | Backbone C=O groups, Serine, Threonine |

Molecular dynamics (MD) simulations can model the behavior of the molecule over time in a simulated biological environment, typically a box of water molecules with physiological ion concentrations. These simulations provide insights into the dynamic stability of the predicted protein-ligand complex and the role of water in mediating interactions.

In an aqueous environment, the polar groups of this compound (the carboxylic acid and sulfamoyl groups) would form a stable hydration shell of water molecules. researchgate.net This solvation can influence the molecule's preferred conformation. MD simulations would reveal whether the binding pose predicted by docking is stable over time or if the molecule reorients within the active site. Furthermore, these simulations can identify key water molecules that bridge interactions between the ligand and the protein, which is a critical aspect often missed in static docking studies. The dynamic behavior revealed by MD can help refine the understanding of the binding mechanism and provide a more accurate estimation of binding free energy.

| Functional Group | Expected Interaction with Water | Impact on Molecular Properties |

|---|---|---|

| Carboxylic Acid | Strong hydrogen bonding with multiple water molecules. | Stabilizes the polar conformation and influences pKa. |

| Sulfamoyl Group | Hydrogen bonding via both NH₂ and SO₂ moieties. | Enhances water solubility and mediates protein interactions. |

| Fluorinated Ring | Weak interactions; may structure water molecules at the hydrophobic interface. | Contributes to the overall hydrophobic effect upon binding. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed by synthesizing a library of related compounds (e.g., by varying substituents on the aromatic ring or modifying the sulfamoyl group) and measuring their biological activity against a specific target.

The model would be built by calculating a set of molecular descriptors for each compound and using statistical methods to find the best correlation with the observed activity. nih.govacs.org Important descriptors for this class of compounds would likely include electronic parameters (e.g., Hammett constants, partial charges), steric parameters (e.g., molar refractivity, van der Waals volume), hydrophobicity (e.g., LogP), and topological indices. dergipark.org.tr A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds and reducing the need for extensive experimental screening.

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial Atomic Charge, HOMO/LUMO Energy | Governs electrostatic and orbital-based interactions with the target. |

| Steric | Molar Refractivity, Molecular Volume | Relates to how well the molecule fits into the binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Balaban J index, Kier Shape Indices | Quantifies molecular size, shape, and degree of branching. |

Development of Predictive Models for Biological Activity (In Vitro)

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry, enabling the estimation of a compound's biological activity from its molecular structure. nih.govnih.gov This approach is instrumental in prioritizing the synthesis and testing of new chemical entities, saving considerable time and resources. oup.comelsevierpure.com For a molecule such as this compound, QSAR models can be developed to predict a range of in vitro biological activities, leveraging data from series of structurally related compounds.

The process begins with a dataset of molecules for which a specific biological activity, such as enzyme inhibition, has been measured experimentally. For instance, studies on related sulfamoyl benzoic acid or benzoylaminobenzoic acid derivatives have successfully developed QSAR models to predict activities like α-glucosidase and α-amylase inhibition or antibacterial efficacy. nih.govnih.govdergipark.org.tr These models are mathematical equations that correlate calculated molecular descriptors (numerical representations of molecular properties) with the observed biological activity. oup.com

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with their biological activities, calculating a wide array of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation to ensure the model's predictive power. dergipark.org.trnih.gov Validation is crucial and typically involves internal methods, like leave-one-out cross-validation (yielding a q² value), and external validation using a test set of compounds that were not used in model development (yielding a predictive r² value). nih.gov

A hypothetical QSAR model for predicting the in vitro enzyme inhibitory activity (expressed as pIC50) of a series of sulfamoylbenzoic acid derivatives, including this compound, might be represented by the statistical parameters in the table below.

| Model Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| q² (Cross-Validated r²) | 0.75 | A measure of the model's internal predictive ability; a value > 0.5 is generally considered good. |

| Predictive r² (External Validation) | 0.81 | Indicates the model's ability to predict the activity of an external set of compounds. |

| F-test (Fischer's value) | 65.4 | Represents the statistical significance of the model. A higher value indicates a more significant model. |

| RMSE (Root Mean Square Error) | 0.25 | Measures the differences between values predicted by the model and the values observed. |

Such models are pivotal in the early stages of drug discovery, allowing for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. nih.gov

Descriptor Analysis and Feature Selection for Activity Prediction

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For a compound like this compound, a diverse set of descriptors would be calculated to capture its unique physicochemical characteristics. These descriptors can be broadly categorized as physicochemical, electronic, steric, and topological.

Given the structure of this compound, key descriptors would likely relate to:

Hydrophobicity: The three fluorine atoms significantly increase lipophilicity, a property often quantified by descriptors like LogP (the logarithm of the octanol-water partition coefficient). Hydrophobicity is frequently a critical factor in antibacterial activity. nih.gov

Electronic Properties: The electron-withdrawing nature of the fluorine atoms, the carboxylic acid group, and the sulfamoyl group influences the molecule's acidity (pKa), dipole moment, and charge distribution. Descriptors such as partial atomic charges and electrostatic potential surfaces are used to quantify these effects.

Steric and Topological Properties: Descriptors like molar refractivity, molecular weight, molecular volume, and connectivity indices describe the size, shape, and branching of the molecule. For example, the count of carbon atoms connected with single and aromatic bonds (SaasCcount) has been shown to be significant in some QSAR models for related compounds. dergipark.org.tr

With potentially thousands of descriptors that can be calculated, a critical step is feature selection . This process aims to identify the subset of descriptors that are most relevant to the biological activity while reducing model complexity and preventing overfitting, where the model performs well on the training data but poorly on new data. oup.comelsevierpure.comaip.org Numerous computational techniques are employed for feature selection, including: oup.comresearchgate.net

Forward Selection and Backward Elimination: These are stepwise regression methods that iteratively add or remove descriptors from the model based on a statistical criterion. oup.com

Genetic Algorithms: These are search heuristics inspired by natural evolution to find optimal combinations of descriptors. researchgate.net

Recursive Feature Elimination: This method recursively builds a model and removes the weakest feature(s) until a desired number of features is reached. researchgate.net

The table below illustrates some of the key molecular descriptors that would be analyzed for this compound in a QSAR study.

| Descriptor | Descriptor Class | Relevance to this compound |

|---|---|---|

| LogP | Physicochemical | Quantifies hydrophobicity, influenced by the trifluoro substitution. |

| Topological Polar Surface Area (TPSA) | Physicochemical | Estimates polarity based on the sulfamoyl and carboxylic acid groups, affecting membrane permeability. |

| Dipole Moment | Electronic | Measures the overall polarity of the molecule resulting from its asymmetrical substitution pattern. |

| Molar Refractivity | Steric | Relates to molecular volume and polarizability, which can influence binding interactions. |

| Number of Hydrogen Bond Donors/Acceptors | Structural | Key for interactions with biological targets; determined by the -COOH and -SO₂NH₂ groups. |

| Kappa Shape Indices | Topological | Describe aspects of molecular shape, size, and cyclicity. |

By carefully selecting the most informative descriptors, researchers can build more accurate and interpretable predictive models. researchgate.net

Retrosynthetic Analysis Utilizing Computational Tools for this compound

For a target molecule like this compound, a computational retrosynthesis tool would analyze the structure and identify key bonds that can be disconnected based on known and reliable chemical transformations. The software considers factors like functional group compatibility, stereochemistry, and regioselectivity at each step. youtube.com

A plausible retrosynthetic route for this compound, which would likely be identified by such a program, is outlined below. The primary disconnection strategy focuses on the formation of the sulfamoyl and carboxylic acid groups, which are common synthetic handles.

Disconnection 1 (C-N bond of the sulfonamide): The sulfamoyl group (-SO₂NH₂) is recognized as being derivable from a sulfonyl chloride (-SO₂Cl) via reaction with ammonia. This simplifies the target to 2,3,4-Trifluoro-5-(chlorosulfonyl)benzoic acid.

Disconnection 2 (C-S bond of the sulfonyl chloride): The sulfonyl chloride group is a classic result of the chlorosulfonation of an aromatic ring. This step disconnects the C-S bond, leading back to the precursor 2,3,4-Trifluorobenzoic acid. This starting material is commercially available, thus completing the retrosynthetic pathway.

This analysis is summarized in the following interactive table.

| Retrosynthetic Step | Disconnection | Synthon | Chemical Equivalent (Reagent) |

|---|---|---|---|

| Target Molecule | - | - | This compound |

| Step 1 | Sulfonamide C-N bond | -SO₂⁺ | 2,3,4-Trifluoro-5-(chlorosulfonyl)benzoic acid |

| Step 2 | Aromatic C-S bond | Aryl C-H | 2,3,4-Trifluorobenzoic acid |

Computational platforms can evaluate thousands of such possibilities, ranking them based on factors like step count, predicted yield, and the cost of starting materials, thereby providing chemists with a powerful tool for strategic synthesis planning. youtube.com The integration of AI and expert-coded chemical knowledge allows these programs to tackle increasingly complex synthetic challenges. sigmaaldrich.comnih.gov

Applications of 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid in Chemical Synthesis

Development of Novel Reagents and Catalysts from 2,3,4-Trifluoro-5-sulfamoylbenzoic Acid Derivatives

There is no evidence in published literature of novel reagents or catalysts being developed from derivatives of this compound. The development of catalysts from similar structures, such as those using trifluoromethanesulfonic acid, is well-documented, but does not extend to derivatives of the subject compound. mdpi.com

Polymer Chemistry Applications (If applicable to derivatives)

No studies describing the use of this compound or its derivatives in the field of polymer chemistry have been identified. The synthesis of polymers from other benzoic acid derivatives or fluorinated compounds is an active area of research, but it does not include this specific monomer. mdpi.comnih.govnih.gov

Analytical Research Methodologies for 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,3,4-Trifluoro-5-sulfamoylbenzoic acid and for identifying any potential impurities. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. It would likely show a single aromatic proton, appearing as a multiplet due to coupling with the adjacent fluorine atoms. The protons of the sulfamoyl group (-SO₂NH₂) would typically appear as a broad singlet, and the acidic proton of the carboxylic acid group (-COOH) would also be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the carboxylic acid carbon, the carbon atom attached to the sulfamoyl group, and the fluorinated aromatic carbons. The carbon signals would exhibit complex splitting patterns due to coupling with the fluorine atoms (C-F coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a crucial tool for characterizing fluorinated organic compounds. The ¹⁹F NMR spectrum of this compound would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (F-F coupling) of these signals would be highly informative for confirming the substitution pattern of the fluorine atoms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | Multiplet | Coupled to adjacent fluorine atoms. |

| ¹H (-SO₂NH₂) | 7.0 - 8.0 | Broad Singlet | Chemical shift can vary. |

| ¹H (-COOH) | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹³C (Aromatic) | 110 - 160 | Multiplets (due to C-F coupling) | Six distinct signals expected. |

| ¹³C (-COOH) | 165 - 175 | Singlet or Triplet (depending on coupling) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable.

The mass spectrum would be expected to show a prominent molecular ion peak (or a pseudomolecular ion peak such as [M-H]⁻ in negative ion mode) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the sulfamoyl group, the carboxylic acid group, and potentially fluorine atoms, providing further structural confirmation.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the S=O stretches of the sulfamoyl group, and C-F stretches.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1680-1710 |

| N-H (Sulfamoyl) | 3200-3400 |

| S=O (Sulfamoyl) | 1330-1370 and 1140-1180 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring.

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would be the most appropriate approach.

Method Development: A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from impurities. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Validation: Once a suitable method is developed, it would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for the intended application.

Gas Chromatography (GC) for Volatile Derivatives (If applicable)

Gas Chromatography (GC) is generally not suitable for the direct analysis of acidic and non-volatile compounds like this compound. However, it could be employed if the compound is first converted into a more volatile derivative. For example, the carboxylic acid group could be esterified (e.g., to a methyl ester) to increase its volatility. The analysis of such a derivative by GC-MS could provide additional structural information. This approach is less common for routine analysis due to the extra derivatization step.

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, specific X-ray crystallography data for the solid-state structure of this compound is not publicly available. While crystallographic studies have been conducted on structurally related compounds, such as other fluorinated benzoic acid derivatives, direct experimental determination of the crystal lattice and molecular geometry of this compound has not been reported.

The determination of a compound's solid-state structure through single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding the physical and chemical properties of a substance.

In the absence of experimental data for this compound, a detailed analysis of its crystal structure, including data tables of crystallographic parameters, cannot be provided. Further research and publication in this specific area would be required to elucidate its solid-state characteristics.

Future Research Directions and Perspectives on 2,3,4 Trifluoro 5 Sulfamoylbenzoic Acid

Exploration of Undiscovered Reactivity and Transformational Pathways

A foundational area for future research lies in the systematic investigation of the reactivity of 2,3,4-Trifluoro-5-sulfamoylbenzoic acid. The trifluoro-substitution pattern on the benzene (B151609) ring, combined with the electron-withdrawing nature of both the carboxylic acid and sulfamoyl groups, suggests a unique electronic profile that could lead to novel chemical transformations.

Future studies should focus on:

Systematic Reaction Screening: Subjecting the compound to a broad range of reaction conditions to map its reactivity profile. This could include variations in catalysts, solvents, and temperatures to uncover new synthetic methodologies.

Derivatization Studies: Exploring the chemical space around the core structure by modifying the carboxylic acid and sulfamoyl functional groups. This would not only generate a library of novel compounds for further investigation but also provide insights into the steric and electronic effects of the trifluoro-substituents.

Application in Emerging Fields of Chemical Biology and Materials Science

While no specific applications have been documented, the structural motifs of this compound suggest potential utility in both chemical biology and materials science.

Chemical Biology: Sulfonamides are a well-established class of compounds with diverse biological activities. Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents. The fluorine atoms could enhance metabolic stability and binding affinity to biological targets.

Potential Research Trajectories in Chemical Biology

| Research Area | Potential Application |

|---|---|

| Enzyme Inhibition | The sulfamoyl group could act as a zinc-binding group in metalloenzymes. |

| Probe Development | The fluorinated scaffold could be used to develop probes for studying biological systems. |

Materials Science: The high fluorine content and aromatic nature of the molecule could impart useful properties for materials science applications. Research in this area could investigate its use in:

Polymer Chemistry: As a monomer for the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance.

Organic Electronics: The electron-deficient aromatic ring could be a component of novel organic semiconductors.

Development of Advanced Synthetic Routes for Scalable Production

Currently, there are no established, high-yield synthetic routes for this compound in the public domain. A critical area of future research will be the development of efficient and scalable synthetic methods. This could involve:

Novel Synthetic Strategies: Moving beyond traditional methods to explore new catalytic systems or flow chemistry approaches for improved efficiency and safety.

Process Optimization: For any identified synthetic route, a thorough optimization of reaction parameters will be necessary to maximize yield and purity, making the compound more accessible for further research and potential commercial applications.

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate chemical research. For a molecule with limited existing data like this compound, AI and ML could be particularly valuable.

Potential Applications of AI and ML

| Application Area | Description |

|---|---|

| Property Prediction | ML models could be trained on data from similar compounds to predict the physicochemical and biological properties of this compound and its derivatives. |

| Reaction Prediction | AI algorithms could suggest potential synthetic routes and predict the outcomes of unexplored reactions, guiding experimental work. |

| De Novo Design | Generative models could design novel derivatives with desired properties for specific applications in medicine or materials science. |

Collaborative Research Opportunities and Interdisciplinary Studies

Given the nascent stage of research into this compound, progress will be significantly enhanced through collaboration. Interdisciplinary studies that bring together synthetic chemists, computational chemists, chemical biologists, and materials scientists will be crucial for fully elucidating the potential of this compound.

Future efforts should focus on establishing research networks to:

Share expertise and resources.

Combine computational predictions with experimental validation.

Explore a wide range of potential applications in a coordinated manner.

By pursuing these future research directions, the scientific community can begin to uncover the properties and potential applications of this compound, transforming it from an unknown entity into a valuable tool for innovation.

Q & A

Q. How are stability-indicating analytical methods developed for this compound?

- Methodological Answer : Forced degradation studies (e.g., exposure to 0.1M HCl/NaOH, UV light) identify degradation products. HPLC-MS with charged aerosol detection (CAD) quantifies degradation, as applied to 2-Fluoro-5-(trifluoromethyl)benzoic acid . Method validation follows ICH Q2(R1) guidelines, ensuring specificity, linearity (R² >0.995), and precision (%RSD <2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.